3-(Benzyloxy)-5-méthylpyridine

Vue d'ensemble

Description

3-(Benzyloxy)-5-methylpyridine is a useful research compound. Its molecular formula is C13H13NO and its molecular weight is 199.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(Benzyloxy)-5-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Précurseur pour la synthèse d’autres composés “3-(Benzyloxy)-5-méthylpyridine” peut être utilisé comme précurseur pour la synthèse d’autres composés. Par exemple, il peut être utilisé pour synthétiser l’acétate de benzyle, qui est un agent aromatisant et aromatique.

Intermédiaire pharmaceutique

“this compound” peut être utilisé comme intermédiaire pharmaceutique . Cela signifie qu’il peut être utilisé dans la production de divers médicaments pharmaceutiques .

Usage de recherche seulement (RUO)

Ce composé est souvent étiqueté comme “Usage de recherche seulement” (RUO) . Cela signifie qu’il est principalement utilisé dans la recherche en laboratoire et n’est pas destiné à un usage diagnostique ou thérapeutique .

Partie des produits de marque hérités

“this compound” fait partie des produits de marque hérités de Thermo Scientific Chemicals . Cela signifie qu’il faisait à l’origine partie du portefeuille de produits Alfa Aesar .

Mécanisme D'action

Target of Action

It is known that similar compounds can interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, such as those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are known to have various adme properties that can influence their bioavailability .

Result of Action

Similar compounds are known to induce various molecular and cellular effects, such as changes in gene expression, enzyme activity, and cellular signaling .

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .

Activité Biologique

3-(Benzyloxy)-5-methylpyridine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

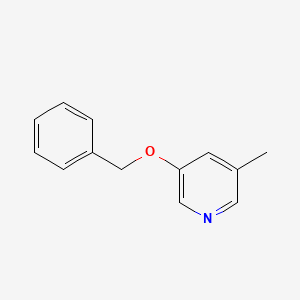

Chemical Structure and Properties

3-(Benzyloxy)-5-methylpyridine is characterized by a pyridine ring substituted with a benzyloxy group at the 3-position and a methyl group at the 5-position. Its molecular formula is , and it has a molecular weight of 201.24 g/mol. The presence of the benzyloxy group enhances lipophilicity, which may influence its biological activity.

Research indicates that compounds similar to 3-(Benzyloxy)-5-methylpyridine may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The following mechanisms have been proposed:

- Neurotransmitter Modulation : Compounds with similar structures have shown potential in modulating dopaminergic and serotonergic systems, which are crucial in treating psychiatric disorders. For instance, studies on benzamides have demonstrated their ability to inhibit apomorphine-induced behaviors in animal models, suggesting a neuroleptic effect that could be relevant for 3-(Benzyloxy)-5-methylpyridine .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other pyridine derivatives. For example, certain analogs have been identified as effective inhibitors of tyrosinase, an enzyme critical in melanin production, which could have implications for skin-related applications .

Pharmacological Effects

The pharmacological profile of 3-(Benzyloxy)-5-methylpyridine includes:

- Antimelanogenic Activity : Preliminary studies suggest that this compound could inhibit melanin production in vitro. Analogous compounds have shown significant inhibition of tyrosinase activity, which is essential for melanin synthesis . This property positions it as a potential candidate for skin-whitening agents.

- Neuroleptic Properties : Similar compounds have demonstrated neuroleptic effects in animal models, indicating that 3-(Benzyloxy)-5-methylpyridine may possess antipsychotic properties. The correlation between structure and activity observed in related studies suggests that modifications to the compound could enhance its efficacy against psychotic disorders .

Case Studies

- Antimelanogenic Activity Study : A study investigating the effects of various pyridine derivatives on melanin production found that compounds with structural similarities to 3-(Benzyloxy)-5-methylpyridine significantly inhibited tyrosinase activity in B16F10 melanoma cells. The most potent derivatives exhibited IC50 values lower than those of established inhibitors like kojic acid, indicating promising potential for cosmetic applications .

- Neuropharmacological Evaluation : In a neuropharmacological study, derivatives of benzamides were evaluated for their ability to mitigate apomorphine-induced stereotypy in rats. The findings suggested that modifications akin to those found in 3-(Benzyloxy)-5-methylpyridine could enhance antipsychotic efficacy while minimizing side effects associated with traditional neuroleptics .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.24 g/mol |

| Biological Targets | Tyrosinase, Dopamine Receptors |

| Potential Applications | Skin whitening agents, Antipsychotics |

| IC50 (Tyrosinase) | Lower than kojic acid (exact values vary) |

Propriétés

IUPAC Name |

3-methyl-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZDHECNCSYQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.